1-Azido-4-chlorobut-2-yne
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Overview
Description
1-Azido-4-chlorobut-2-yne is an organic compound characterized by the presence of an azide group (-N₃) and a chlorine atom attached to a butyne backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Azido-4-chlorobut-2-yne can be synthesized through a multi-step process involving the reaction of 4-chlorobut-2-yne with sodium azide (NaN₃). The reaction typically occurs in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN) under controlled temperature conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous azide group .
Chemical Reactions Analysis
Types of Reactions
1-Azido-4-chlorobut-2-yne undergoes various chemical reactions, including:
Nucleophilic Substitution: The azide group can participate in nucleophilic substitution reactions, replacing other leaving groups in the molecule.
Cycloaddition: The azide group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN₃) in polar aprotic solvents like DMSO or CH₃CN.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (Pd/C, H₂).
Cycloaddition: Copper(I) catalysts for Huisgen 1,3-dipolar cycloaddition.
Major Products Formed
Nucleophilic Substitution: Formation of alkyl azides.
Reduction: Formation of primary amines.
Cycloaddition: Formation of triazoles.
Scientific Research Applications
1-Azido-4-chlorobut-2-yne has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-azido-4-chlorobut-2-yne involves its reactivity with various nucleophiles and reducing agents. The azide group acts as a nucleophile in substitution reactions and can be reduced to form amines. In cycloaddition reactions, the azide group participates in the formation of triazoles, which are valuable intermediates in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
1-Azido-2-chloropropane: Similar structure with an azide and chlorine group but with a propane backbone.
4-Azido-2-butyne: Contains an azide group and a butyne backbone but lacks the chlorine atom.
1-Azido-3-chloropropane: Similar structure with an azide and chlorine group but with a propane backbone.
Uniqueness
1-Azido-4-chlorobut-2-yne is unique due to the presence of both an azide group and a chlorine atom on a butyne backbone. This combination of functional groups imparts distinct reactivity and makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
1-azido-4-chlorobut-2-yne |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClN3/c5-3-1-2-4-7-8-6/h3-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWIKZXUFHHWLKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#CCCl)N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30575993 |
Source
|
Record name | 1-Azido-4-chlorobut-2-yne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30575993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119720-88-6 |
Source
|
Record name | 1-Azido-4-chlorobut-2-yne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30575993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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